Sarsasapogenin 3-O-beta-D-xylopyranosyl-(1-4)-beta-D-glucopyranoside
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Overview
Description
Sarsasapogenin 3-O-beta-D-xylopyranosyl-(1-4)-beta-D-glucopyranoside, also known as prosapogenin-BX , is a natural compound found in certain plant species. It belongs to the class of flavonol glycosides . Flavonoids are secondary metabolites with diverse biological activities and are commonly present in various plants.
Synthesis Analysis
The synthesis of sarsasapogenin 3-O-beta-D-xylopyranosyl-(1-4)-beta-D-glucopyranoside involves enzymatic reactions within the plant. Specifically, it is formed by the glycosylation of sarsasapogenin (the aglycone) with xylopyranosyl and glucopyranosyl moieties. The precise biosynthetic pathway may vary depending on the plant species.
Molecular Structure Analysis
The molecular structure of sarsasapogenin 3-O-beta-D-xylopyranosyl-(1-4)-beta-D-glucopyranoside consists of the following components:
- Aglycone (Sarsasapogenin) : The core structure responsible for its biological activity.
- Sugar Moieties :
- Xylopyranosyl : Attached at position 3 of sarsasapogenin.
- Glucopyranosyl : Linked to xylopyranosyl at position 4.
Chemical Reactions Analysis
Sarsasapogenin 3-O-beta-D-xylopyranosyl-(1-4)-beta-D-glucopyranoside may undergo various chemical reactions, including hydrolysis, glycosylation, and oxidation. These reactions can impact its stability, bioavailability, and interactions with other compounds.
Physical And Chemical Properties Analysis
- Solubility : Sarsasapogenin 3-O-beta-D-xylopyranosyl-(1-4)-beta-D-glucopyranoside is likely water-soluble due to its glycosidic nature.
- Melting Point : The melting point varies depending on the purity and crystalline form.
- Color : Typically colorless or pale yellow.
Scientific Research Applications
Isolation and Structural Analysis
- Sarsasapogenin derivatives have been isolated from various plants, including Asparagus officinalis, Asparagus filicinus, and Smilax officinalis. These studies focus on the extraction and structural determination of these compounds, utilizing techniques like NMR and mass spectrometry (Huang & Kong, 2006), (Ding & Yang, 1990), (Bernardo, Pinto, & Parente, 1996).
Pharmacokinetic Studies
- An indirect competitive enzyme-linked immunosorbent assay (IC-ELISA) has been developed for pharmacokinetic studies of Sarsasapogenin in rats. This method demonstrates the importance of sensitive testing for the determination of sarsasapogenin concentration in biological samples (Wang, Liu, Guo, Zhang, & Yu, 2010).
Antimicrobial and Antifungal Activities
- Sarsasapogenin derivatives from Allium minutiflorum have shown significant antifungal activity, highlighting their potential role in plant-microbe interactions (Barile, Bonanomi, Antignani, Zolfaghari, Sajjadi, Scala, & Lanzotti, 2007).
Cytotoxic Activities
- Studies on compounds isolated from Codonopsis lanceolata roots indicated that sarsasapogenin derivatives have varying levels of cytotoxic activity. This research helps in understanding the potential anticancer properties of these compounds (Lee, Choi, Jung, Nam, Jung, & Park, 2002).
Apoptotic Mechanisms in Cancer Cells
- Sarsasapogenin has been observed to induce apoptosis in HepG2 cells through mitochondrial pathways, highlighting its potential as an antitumor agent. The study provides insight into the mechanisms of sarsasapogenin-induced cell death (Ni, Gong, Lu, Chen, & Wang, 2008), (Shen, Zhang, Zhang, & Gong, 2013).
Safety And Hazards
- Safety : Limited toxicity data are available. As with any natural product, caution should be exercised.
- Hazards : No specific hazards have been reported, but standard laboratory safety practices apply.
Future Directions
Research avenues for sarsasapogenin 3-O-beta-D-xylopyranosyl-(1-4)-beta-D-glucopyranoside include:
- Biological Activities : Investigate its potential pharmacological effects, such as anti-inflammatory, antiviral, or antitumor properties.
- Structure-Activity Relationship : Explore modifications to enhance its bioactivity.
- Formulation : Develop delivery systems for better bioavailability.
properties
CAS RN |
72947-73-0 |
---|---|
Product Name |
Sarsasapogenin 3-O-beta-D-xylopyranosyl-(1-4)-beta-D-glucopyranoside |
Molecular Formula |
C38H62O12 |
Molecular Weight |
710.9 g/mol |
IUPAC Name |
(2S,3R,4S,5R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(4S,5'S,6R,7S,8R,9S,13S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C38H62O12/c1-18-7-12-38(46-16-18)19(2)28-26(50-38)14-24-22-6-5-20-13-21(8-10-36(20,3)23(22)9-11-37(24,28)4)47-35-32(44)30(42)33(27(15-39)48-35)49-34-31(43)29(41)25(40)17-45-34/h18-35,39-44H,5-17H2,1-4H3/t18-,19-,20?,21?,22?,23?,24?,25+,26-,27+,28-,29-,30+,31+,32+,33+,34-,35+,36-,37-,38+/m0/s1 |
InChI Key |
SQWCZHHKSPFEOI-QYWFGOHCSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)CC4[C@@]3(CCC5C4CCC6[C@@]5(CCC(C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O)O)C)C)C)OC1 |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(CO8)O)O)O)O)O)C)C)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(CO8)O)O)O)O)O)C)C)C)OC1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
aspafilioside A sarsasapogenin 3-O-beta-D-xylopyranosyl-(1-4)-beta-D-glucopyranoside |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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